![molecular formula C27H26ClFN2O3S B2978958 3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one CAS No. 892760-17-7](/img/structure/B2978958.png)
3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one
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Description
3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H26ClFN2O3S and its molecular weight is 513.02. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Research has explored the synthesis and conversions of quinoline derivatives, highlighting their utility in creating complex molecular structures. For example, studies on sulfone derivatives for the synthesis of o-quinodimethanes demonstrate the versatility of similar chemical frameworks in organic synthesis, offering pathways to new compounds with potential applications in materials science and medicinal chemistry (Lenihan & Shechter, 1999).
Antimalarial and Antibacterial Agents
Quinoline derivatives have been investigated for their antimalarial and antibacterial activities. Compounds structurally related to quinolines have shown potent antimalarial activity in mice, suggesting the potential of such compounds in developing new antimalarial drugs (Kesten, Johnson, & Werbel, 1987). Similarly, the synthesis of fluoroquinolone derivatives has led to compounds with significant antibacterial properties, indicating the importance of such chemical structures in combating bacterial infections (Egawa et al., 1984).
Anticancer Research
Sulfonamide derivatives, related to the sulfone group present in the compound of interest, have been synthesized and shown to exhibit pro-apoptotic effects in cancer cells. These findings suggest the potential of sulfonamide-containing compounds in developing new therapeutic strategies against cancer (Cumaoğlu et al., 2015).
Phototoxicity and Photopharmacology
Fluorinated quinolones have been studied for their phototoxic effects, which involve photoinduced C-F bond cleavage. This research area is relevant for understanding the phototoxicity of fluorinated compounds and their potential applications in photopharmacology, where light is used to activate or deactivate drug activity (Fasani et al., 1999).
properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoro-1-[(3-methylphenyl)methyl]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClFN2O3S/c1-4-30(5-2)25-15-24-22(14-23(25)29)27(32)26(35(33,34)21-11-7-10-20(28)13-21)17-31(24)16-19-9-6-8-18(3)12-19/h6-15,17H,4-5,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOLHNLAQOWGMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=CC=C3)Cl)CC4=CC=CC(=C4)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(3-methylbenzyl)quinolin-4(1H)-one |
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